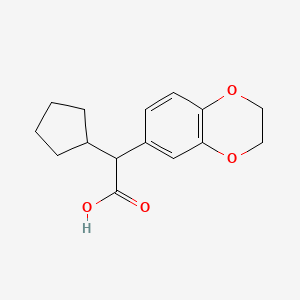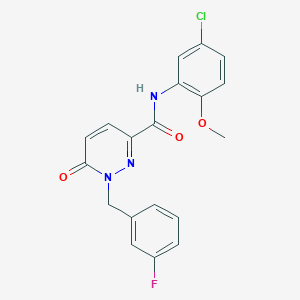
2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C26H24FN3O3S and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Applications
Compounds structurally related to 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-1-(4-fluorophenyl)ethanone have been studied for their potential as antitumor and antimicrobial agents. For instance, derivatives of tetrazolo[1,5-c]quinazoline, with modifications similar to the compound , have shown significant lethal antitumor activity against leukemia cell lines and moderate anticancer properties. These substances also displayed antimicrobial activity, indicating their broad-spectrum potential in combating infectious diseases and cancer (Antypenko et al., 2012).
Antituberculosis Activity
Research on substituted benzothiazoles and quinazolines has yielded compounds with significant activity against Mycobacterium tuberculosis. Such studies underscore the potential of quinazolinone derivatives in the development of new antituberculosis medications. These compounds offer promising leads for the synthesis of drugs aimed at treating tuberculosis, highlighting the versatility of quinazolinone frameworks in medicinal chemistry applications (Chitra et al., 2011).
Antioxidant and Anticancer Activities
The exploration of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, related structurally to the compound of interest, has demonstrated noteworthy antioxidant and anticancer activities. These derivatives were found to possess antioxidant activity superior to ascorbic acid in certain cases, and their anticancer activity was evaluated against glioblastoma and triple-negative breast cancer cell lines. This research indicates the potential of quinazolinone derivatives in the development of therapeutic agents with antioxidant and anticancer properties (Tumosienė et al., 2020).
Novel Synthetic Approaches
The synthetic versatility of quinazolinone derivatives has been explored through novel synthetic methods. For example, a base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization has enabled the efficient synthesis of quinazolin-4-ones. This method provides an effective route to both 2-substituted and 2,3-disubstituted quinazolin-4-one rings, showcasing the synthetic utility of such compounds in medicinal chemistry (Iqbal et al., 2019).
properties
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-32-23-12-7-17(15-24(23)33-2)13-14-28-25-20-5-3-4-6-21(20)29-26(30-25)34-16-22(31)18-8-10-19(27)11-9-18/h3-12,15H,13-14,16H2,1-2H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDIKVQOZFLARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)
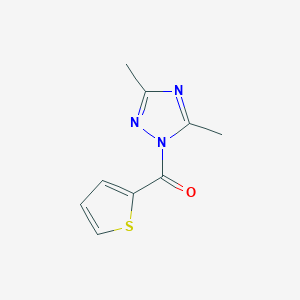

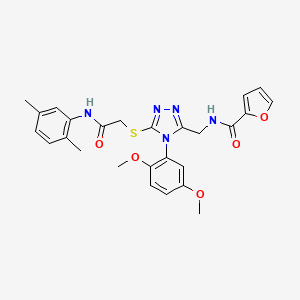

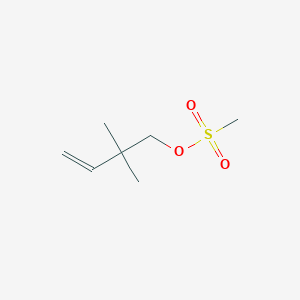
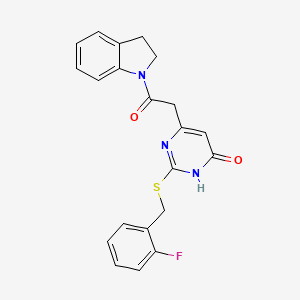


![2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2649929.png)
![Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2649930.png)
![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2649931.png)
